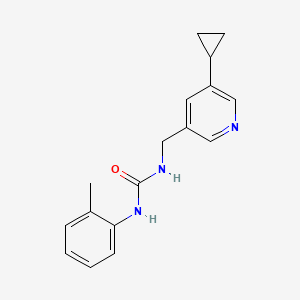

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea

CAS No.: 2034209-12-4

Cat. No.: VC4300585

Molecular Formula: C17H19N3O

Molecular Weight: 281.359

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034209-12-4 |

|---|---|

| Molecular Formula | C17H19N3O |

| Molecular Weight | 281.359 |

| IUPAC Name | 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea |

| Standard InChI | InChI=1S/C17H19N3O/c1-12-4-2-3-5-16(12)20-17(21)19-10-13-8-15(11-18-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10H2,1H3,(H2,19,20,21) |

| Standard InChI Key | XVEYNLAHXPPTPW-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3CC3 |

Introduction

Structural Features:

-

Cyclopropyl Group: Contributes to the rigidity and steric properties of the molecule.

-

Pyridine Ring: Enhances aromaticity and potential biological activity.

-

o-Tolyl Group: Provides hydrophobic interactions in biological systems.

-

Urea Linkage: Known for its hydrogen-bonding capabilities and role in enzyme inhibition.

Synthesis

The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea involves a multi-step process:

Key Steps:

-

Formation of Cyclopropylpyridine Intermediate:

-

React cyclopropylamine with a pyridine precursor under cyclization conditions.

-

-

Methylation of Pyridine Intermediate:

-

Use methylating agents like methyl iodide or dimethyl sulfate to introduce the methyl group.

-

-

Urea Formation:

-

React the methylated pyridine with o-tolyl isocyanate in an organic solvent (e.g., dichloromethane or toluene) under reflux conditions.

-

Reaction Conditions:

-

Solvents: Dichloromethane or toluene

-

Catalysts: Triethylamine

-

Temperature: Reflux (approx. 80–100°C)

Chemistry

The compound serves as a building block for synthesizing more complex molecules due to its versatile functional groups.

Biology

Preliminary studies suggest potential antimicrobial, anticancer, and enzyme-inhibitory activities, although detailed mechanisms remain under investigation.

Medicine

Explored as a pharmaceutical agent targeting specific diseases, particularly those involving enzyme regulation or receptor modulation.

Industry

Used in developing advanced materials with tailored properties due to its unique structural features.

Mechanism of Action

The biological activity of this compound is likely mediated through its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites, altering enzymatic activity or receptor binding. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

| Compound Name | Structural Difference | Potential Impact on Activity |

|---|---|---|

| 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(phenyl)urea | Phenyl group instead of o-tolyl | Reduced hydrophobic interactions |

| 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(m-tolyl)urea | Meta-tolyl group instead of ortho-tolyl | Altered steric and electronic properties |

| 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(p-tolyl)urea | Para-tolyl group instead of ortho-tolyl | Potential changes in binding affinity |

The ortho-tolyl group in the target compound may provide unique steric hindrance and hydrophobic interactions compared to its analogs.

Biological Activity

Studies on related urea derivatives indicate potential applications in:

-

Antimicrobial Agents:

-

Effective against bacterial strains like Staphylococcus aureus.

-

-

Anticancer Properties:

-

Inhibits cell proliferation in cancer models.

-

-

Enzyme Inhibition:

-

Targets urease and other enzymes critical in metabolic pathways.

-

Synthetic Optimization

Efforts are ongoing to improve yield and purity through advanced methods like continuous flow reactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume